methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate
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Overview
Description
Methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate is an organic compound with a molecular formula of C10H9NO3 It is characterized by the presence of a cyanophenyl group attached to a hydroxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate typically involves the esterification of (2R)-2-(4-cyanophenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Methyl (2R)-2-(4-cyanophenyl)-2-oxoacetate.
Reduction: Methyl (2R)-2-(4-aminophenyl)-2-hydroxyacetate.
Substitution: Methyl (2R)-2-(4-cyanophenyl)-2-alkoxyacetate or methyl (2R)-2-(4-cyanophenyl)-2-aminoacetate.
Scientific Research Applications
Methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the cyanophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-2-(4-aminophenyl)-2-hydroxyacetate
- Methyl (2R)-2-(4-methoxyphenyl)-2-hydroxyacetate
- Methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate
Uniqueness
Methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)9(12)8-4-2-7(6-11)3-5-8/h2-5,9,12H,1H3/t9-/m1/s1 |
InChI Key |
ZMVCFIDIBISAFX-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=C(C=C1)C#N)O |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)C#N)O |
Origin of Product |
United States |
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